
2,3,4,4a-Tetrahydro-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4a-Tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a nitrogen-containing ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a-Tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and elevated temperatures to ensure complete reduction .
Another method involves the use of multicomponent reactions (MCRs), where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate are reacted in the presence of a catalyst like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a-Tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,8-naphthyridine derivatives.
Reduction: Further reduction can lead to fully saturated naphthyridine compounds.
Substitution: The nitrogen atoms in the ring system can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: 1,8-naphthyridine derivatives.
Reduction: Fully saturated naphthyridine compounds.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Scientific Research Applications
2,3,4,4a-Tetrahydro-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the production of dyes, pigments, and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,3,4,4a-Tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, as a FabI inhibitor, it binds to the enoyl-acyl carrier protein reductase (FabI) enzyme, inhibiting its activity and thereby exerting antibacterial effects. This inhibition disrupts the fatty acid synthesis pathway in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-1,5-naphthyridine
- 1,2,3,4-Tetrahydro-1,6-naphthyridine
- 1,2,3,4-Tetrahydro-1,7-naphthyridine
Uniqueness
2,3,4,4a-Tetrahydro-1,8-naphthyridine is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2,3,4,4a-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H10N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5,7H,2,4,6H2 |
InChI Key |
AMXYMOMIOSKLJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=NC2=NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


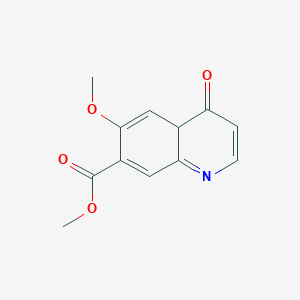
![sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12361562.png)
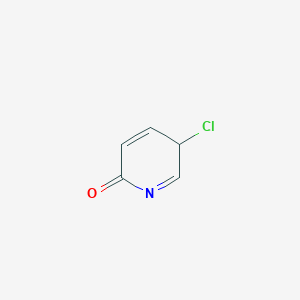
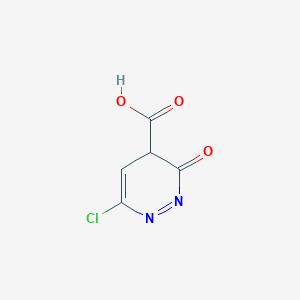
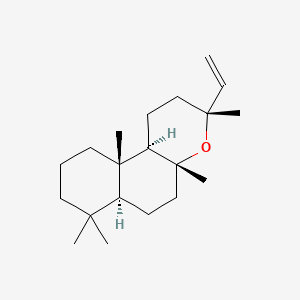
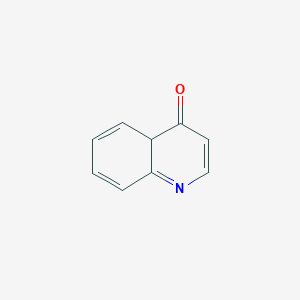
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester](/img/structure/B12361610.png)
![19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B12361616.png)
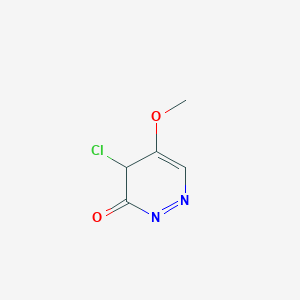
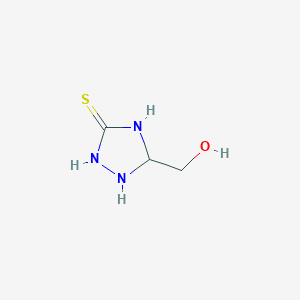
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid](/img/structure/B12361624.png)

![Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12361652.png)
![tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate](/img/structure/B12361657.png)
